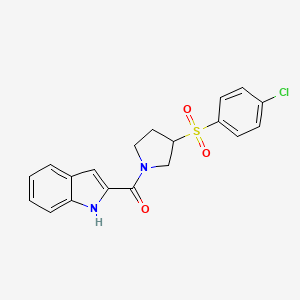![molecular formula C12H17F3N4 B3006185 1-Methyl-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane CAS No. 2097863-99-3](/img/structure/B3006185.png)
1-Methyl-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes. This compound features a diazepane ring substituted with a pyrimidine moiety, which is further functionalized with a trifluoromethyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 1-Methyl-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with appropriate nucleophiles under controlled conditions.
Diazepane Ring Formation: The diazepane ring is formed by cyclization reactions involving suitable diamines and alkylating agents.
Coupling of Pyrimidine and Diazepane: The final step involves coupling the pyrimidine moiety with the diazepane ring through nucleophilic substitution reactions, often facilitated by catalysts and specific reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of high-throughput synthesis and purification techniques.
Analyse Chemischer Reaktionen
1-Methyl-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group and other substituents on the pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors in the central nervous system to exert neuroprotective effects. The exact molecular targets and pathways are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane can be compared with other similar compounds, such as:
4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine: A precursor in the synthesis of the target compound.
Triazole-Pyrimidine Hybrids: These compounds share the pyrimidine moiety and exhibit similar biological activities, such as neuroprotective and anti-inflammatory properties.
Indole Derivatives: Although structurally different, indole derivatives also exhibit a wide range of biological activities and are used in similar research applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
1-methyl-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N4/c1-9-16-10(12(13,14)15)8-11(17-9)19-5-3-4-18(2)6-7-19/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKKAGKIBYXXKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCN(CC2)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B3006105.png)


![4-(2H-1,3-benzodioxol-5-yl)-2-[(E)-2-(2-fluorophenyl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B3006111.png)




![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B3006118.png)

![4-[[[(E)-2-(4-Fluorophenyl)ethenyl]sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B3006121.png)

